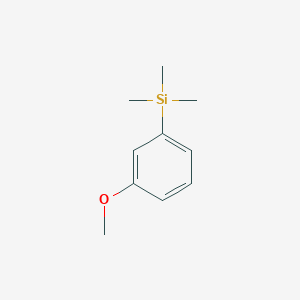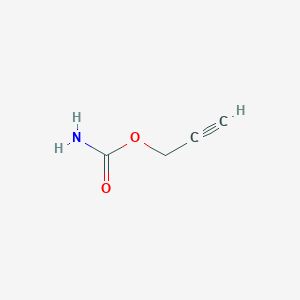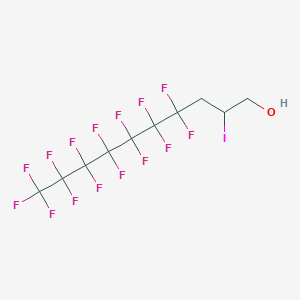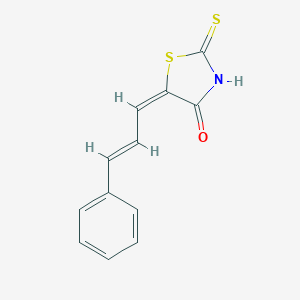
5-Cinnamylidenerhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cinnamylidenerhodanine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of rhodanine, a five-membered heterocyclic compound that is widely used in organic synthesis. 5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-Cinnamylidenerhodanine is not yet fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemische Und Physiologische Effekte
5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. The compound has also been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Cinnamylidenerhodanine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Cinnamylidenerhodanine is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 5-Cinnamylidenerhodanine is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research of 5-Cinnamylidenerhodanine. One potential area of research is the development of new antimicrobial agents based on the structure of 5-Cinnamylidenerhodanine. Another potential area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Cinnamylidenerhodanine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 5-Cinnamylidenerhodanine is a promising compound that exhibits various biochemical and physiological effects. Its ease of synthesis and versatility make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 5-Cinnamylidenerhodanine can be achieved through a simple reaction between rhodanine and cinnamaldehyde. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction yields a yellow crystalline solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Cinnamylidenerhodanine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
15328-87-7 |
|---|---|
Produktname |
5-Cinnamylidenerhodanine |
Molekularformel |
C12H9NOS2 |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9NOS2/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8+ |
InChI-Schlüssel |
FPSVMWLWFSURME-DAAQNPAKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)S2 |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
Andere CAS-Nummern |
15328-87-7 |
Synonyme |
4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



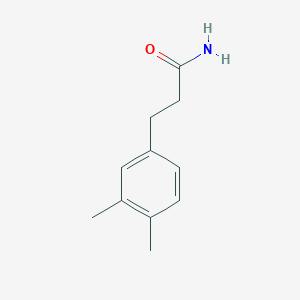
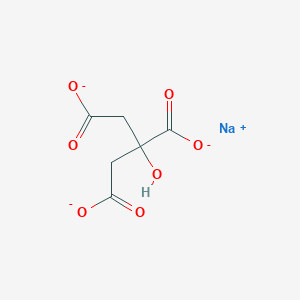
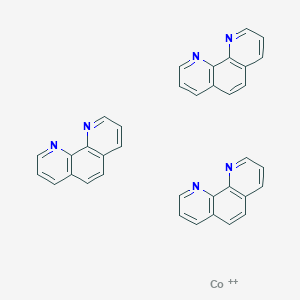
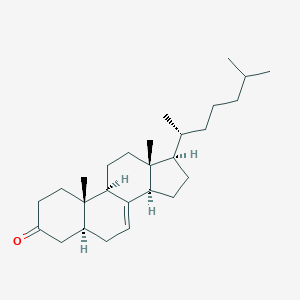
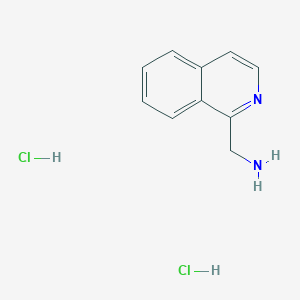
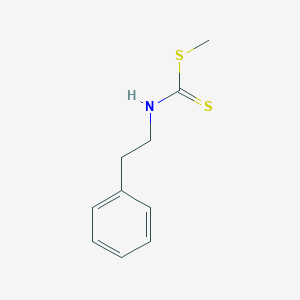
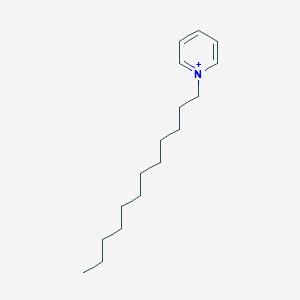
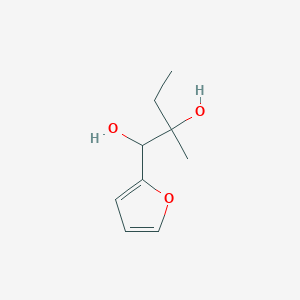
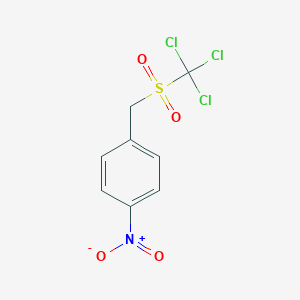
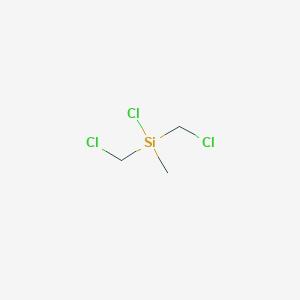
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
